molecular formula C7H7ClN2O3 B1593352 5-Chloro-2-ethoxy-3-nitropyridine CAS No. 886373-32-6

5-Chloro-2-ethoxy-3-nitropyridine

Cat. No. B1593352
M. Wt: 202.59 g/mol
InChI Key: ZYBDCRAUJIDTDQ-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3 . It has a molecular weight of 202.6 . The compound is typically in solid form and has a tan color .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-ethoxy-3-nitropyridine is 1S/C7H7ClN2O3/c1-2-13-7-6 (10 (11)12)3-5 (8)4-9-7/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-ethoxy-3-nitropyridine has a boiling point of 275°C and a density of 1.378 . It has a flash point of 120°C and should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 5-Chloro-2-ethoxy-3-nitropyridine is used as an organic synthesis intermediate . It’s involved in various chemical reactions to produce other compounds .
    • Method of Application : The specific procedures would depend on the target compound. Generally, it would involve reaction conditions tailored to promote the desired chemical transformation .
    • Results : The outcomes would vary based on the specific synthesis goal. The product could be a new compound with potential applications in various fields like pharmaceuticals .
  • Pharmaceutical Research

    • Application : This compound is also used as a pharmaceutical intermediate , which means it’s used in the production of pharmaceutical drugs.
    • Method of Application : It’s used in laboratory research and development processes, as well as in chemical production processes .
    • Results : The specific results would depend on the pharmaceutical compound being produced. It could potentially lead to the development of new drugs .
  • Synthesis of Nitropyridines

    • Application : 5-Chloro-2-ethoxy-3-nitropyridine can be used in the synthesis of nitropyridines .
    • Method of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Results : This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
  • Synthesis of Imidazo[4,5-c]pyridines

    • Application : 5-Chloro-2-ethoxy-3-nitropyridine can be used in the synthesis of imidazo[4,5-c]pyridines .
    • Method of Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
    • Results : The specific results would depend on the specific synthesis goal. The product could be a new compound with potential applications in various fields .
  • Synthesis of 2-Substituted-5-Nitropyridines

    • Application : 5-Chloro-2-ethoxy-3-nitropyridine can be used in the synthesis of 2-substituted-5-nitropyridines .
    • Method of Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
    • Results : The specific results would depend on the specific synthesis goal. The product could be a new compound with potential applications in various fields .
  • Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

    • Application : 5-Chloro-2-ethoxy-3-nitropyridine can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .
    • Method of Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
    • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

The compound is classified under the GHS06 hazard class . The hazard statements associated with it are H301 and H227 . Precautionary measures include P501, P270, P210, P264, P280, P370+P378, P301+P310+P330, P403+P235, and P405 .

properties

IUPAC Name

5-chloro-2-ethoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBDCRAUJIDTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650095
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethoxy-3-nitropyridine

CAS RN

886373-32-6
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886373-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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